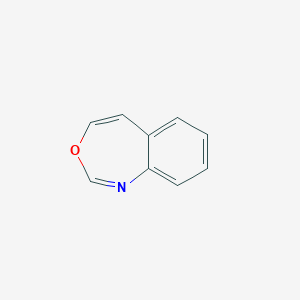

3,1-Benzoxazepine

Description

Structure

3D Structure

Properties

CAS No. |

15123-59-8 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

3,1-benzoxazepine |

InChI |

InChI=1S/C9H7NO/c1-2-4-9-8(3-1)5-6-11-7-10-9/h1-7H |

InChI Key |

CUNVBWNVIDBXCA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=COC=N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C=COC=N2 |

Synonyms |

3,1-Benzoxazepine |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 3,1-Benzoxazepines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,1-benzoxazepine scaffold is a heterocyclic compound of growing interest in medicinal chemistry. While comprehensive experimental data for the parent this compound molecule is scarce in publicly available literature, numerous studies on its derivatives have revealed a range of promising biological activities, particularly in the realm of oncology. This guide provides a detailed overview of the fundamental properties, synthesis, and known biological effects of this compound derivatives, serving as a foundational resource for researchers in drug discovery and development. Due to the limited data on the unsubstituted parent compound, this document focuses on the properties and activities of its substituted analogues.

Physicochemical Properties of this compound and Its Derivatives

The core this compound structure consists of a benzene (B151609) ring fused to a seven-membered oxazepine ring.[1] Basic computed properties for the parent molecule are available; however, experimental data such as melting and boiling points have not been widely reported.[1][2] The properties of substituted 3,1-benzoxazepines can vary significantly based on the nature and position of the functional groups.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | PubChem[1] |

| Molecular Weight | 145.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 15123-59-8 | PubChem[1] |

| XLogP3-AA | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 145.052763847 Da | PubChem[1] |

| Topological Polar Surface Area | 21.6 Ų | PubChem[1] |

Table 2: Experimental Properties of Selected this compound Derivatives

| Derivative | Molecular Formula | Melting Point (°C) | Reference |

| A bis-1,3-Benzoxazepine derivative | C₃₄H₂₄N₂O₆S | 190-192 | Oriental Journal of Chemistry[3] |

| Another bis-1,3-Benzoxazepine derivative | C₃₃H₂₄N₂O₆ | 196-198 | Oriental Journal of Chemistry[3] |

| A third bis-1,3-Benzoxazepine derivative | C₃₃H₂₄N₂O₆ | 202-204 | Oriental Journal of Chemistry[3] |

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves the iodocyclization of C-allylanilines with isocyanates. This approach provides a route to various substituted 3,1-benzoxazepines in moderate yields.[4]

Representative Experimental Protocol: Synthesis of this compound Derivatives via Iodocyclization[4]

This protocol describes a general procedure for the synthesis of this compound derivatives.

Materials:

-

C-allylaniline derivative

-

Phenylisocyanate

-

Iodine

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of the C-allylaniline derivative in THF, add phenylisocyanate.

-

Stir the reaction mixture for one hour at room temperature to facilitate the in situ formation of the corresponding N,N'-diarylurea.

-

Add iodine to the reaction mixture.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired this compound derivative.

Diagram 1: Synthesis of this compound Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Spectroscopic Characterization

The structural elucidation of this compound derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are crucial for confirming the structure of this compound derivatives. Key diagnostic signals include those for the protons and carbons within the heterocyclic ring and the aromatic system. For instance, in some bis-1,3-benzoxazepine derivatives, the proton signal for the CH group within the oxazepine ring appears in the range of 8.49-8.61 ppm.[3] The corresponding carbon signal for this CH group is observed around 114.64-114.65 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups. In various 1,3-benzoxazepine derivatives, characteristic peaks include those for C=O (lactone and lactam), C-H (aromatic and aliphatic), and C-O stretching vibrations. For example, in some bis-1,3-benzoxazepine derivatives, the C=O stretching vibrations for the lactone and lactam groups appear around 1711-1716 cm⁻¹ and 1667-1684 cm⁻¹, respectively.[3]

Biological Activity and Potential Therapeutic Applications

Several studies have highlighted the potential of this compound derivatives as anticancer agents.[4] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.

Table 3: Cytotoxic Activity of Selected 3,1-Benzothiazepine/Benzoxazepine Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| 4h (a benzothiazepine (B8601423) derivative) | HL-60 | Moderate Activity | RSC Advances[4] |

| 4i (a benzothiazepine derivative) | HL-60 | 2.1 | RSC Advances[4] |

| 4i (a benzothiazepine derivative) | HT-29 | Good Activity | RSC Advances[4] |

Note: The referenced study synthesized both 3,1-benzothiazepines and 3,1-benzoxazepines and evaluated their antitumoral activity. The specific IC₅₀ values provided are for the benzothiazepine analogues, which share a similar structural framework with the synthesized benzoxazepines.

Mechanism of Action: Apoptosis Induction

Some benzoxazepine derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a key mechanism for the elimination of cancerous cells. Studies on related benzoxazepine structures have indicated that they can induce apoptosis through the activation of caspases and Bax, while downregulating the anti-apoptotic protein Bcl-2.[5] This suggests a potential mechanism of action for the anticancer effects of this compound derivatives.

Diagram 2: Proposed Apoptotic Pathway

Caption: Proposed mechanism of apoptosis induction by benzoxazepine derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the development of novel therapeutic agents, particularly in oncology. While data on the parent compound is limited, research into its derivatives has demonstrated significant biological activity. Future research should focus on the synthesis and characterization of a wider range of this compound derivatives to establish a more comprehensive structure-activity relationship. Further elucidation of their mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The development of a robust and high-yielding synthesis for the parent this compound would be a significant step forward in fully exploring the potential of this heterocyclic system.

References

- 1. This compound | C9H7NO | CID 12517336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. scispace.com [scispace.com]

- 5. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3,1-Benzoxazepine Scaffold: A Comprehensive Technical Guide to its History, Discovery, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,1-benzoxazepine core is a fascinating seven-membered heterocyclic scaffold that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of this unique molecular framework. It details the seminal photochemical rearrangements of quinoline (B57606) N-oxides that first led to its synthesis, as well as modern, more efficient photochemical and alternative synthetic methodologies. The guide further elaborates on the diverse biological activities exhibited by this compound derivatives, including their potential as anticancer, anticonvulsant, and neuroprotective agents through their interaction with targets such as the peripheral benzodiazepine (B76468) receptor. Detailed experimental protocols for key synthetic transformations are provided, alongside a comprehensive summary of quantitative structure-activity relationship data. Finally, signaling pathways associated with the primary biological activities of this scaffold are visualized to facilitate a deeper understanding of its therapeutic potential.

History and Discovery

The journey of the this compound scaffold began in the realm of photochemistry. Early investigations into the photochemical reactions of aromatic N-oxides led to the discovery of various rearrangement products. A seminal work in this area was published in 1967 by Buchardt and colleagues, who described the formation of what was then termed benz[d]-1,3-oxazepines from the photolysis of quinoline N-oxides.[1] This pioneering research laid the groundwork for understanding the complex photochemical transformations that these N-oxides can undergo.

Initially, the focus of these studies was on understanding the reaction mechanisms and the array of products that could be formed, which often included quinolones and acylindoles in addition to the desired benzoxazepines. The use of traditional high-pressure mercury lamps in these early experiments often led to a mixture of products due to secondary photochemical reactions of the initially formed benzoxazepine.[2]

A significant advancement in the synthesis of 3,1-benzoxazepines came with the introduction of light-emitting diodes (LEDs) as the light source. This modern approach allows for more selective irradiation at specific wavelengths, leading to significantly higher yields of the this compound intermediate and minimizing the formation of byproducts.[2] This technological improvement has transformed the synthesis from a "chemical curiosity" into a more practical and widely applicable method.[2]

Synthesis of the this compound Scaffold

The primary and most well-documented method for synthesizing the this compound core is through the photochemical rearrangement of quinoline N-oxides. More recently, alternative synthetic routes have also been explored.

Photochemical Rearrangement of Quinoline N-Oxides

The photochemical isomerization of quinoline N-oxides to 3,1-benzoxazepines is a powerful ring-expansion reaction. The general mechanism involves the excitation of the N-oxide to a singlet excited state, followed by rearrangement to an oxaziridine (B8769555) intermediate, which then thermally rearranges to the more stable this compound.

Protocol 1: Classical Synthesis using a High-Pressure Mercury Lamp (Adapted from Buchardt et al., 1967) [1]

-

Materials: 2-Phenylquinoline (B181262) N-oxide, anhydrous solvent (e.g., benzene (B151609) or acetone), high-pressure mercury lamp (e.g., 450W), Pyrex filter.

-

Procedure:

-

Dissolve the 2-phenylquinoline N-oxide in the chosen anhydrous solvent in a quartz reaction vessel.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.

-

Irradiate the solution with a high-pressure mercury lamp fitted with a Pyrex filter to filter out short-wavelength UV light.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or proton nuclear magnetic resonance (¹H NMR) spectroscopy.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Purify the resulting residue containing the 2-phenyl-3,1-benzoxazepine (B82639) by column chromatography on silica (B1680970) gel or by recrystallization.

-

Protocol 2: Modern Synthesis using Light-Emitting Diodes (LEDs) (Adapted from recent literature) [2]

-

Materials: 2-Substituted quinoline N-oxide (e.g., 2-methylquinoline (B7769805) N-oxide or 2-cyanoquinoline N-oxide), anhydrous toluene (B28343), 390 nm LED lamp.

-

Procedure:

-

In a suitable reaction vessel, dissolve the 2-substituted quinoline N-oxide in anhydrous toluene to a concentration of approximately 0.06 M.

-

De-gas the solution by bubbling with argon for 15-20 minutes.

-

Irradiate the stirred solution with a 390 nm LED lamp at ambient temperature.

-

Monitor the reaction by TLC or ¹H NMR until consumption of the starting material is observed (typically 1-5 hours).

-

Upon completion, the resulting solution containing the this compound can be used directly for subsequent reactions or the product can be isolated. For isolation, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel. Note that some this compound derivatives can be unstable on silica gel.[2]

-

Alternative Synthetic Routes

While photochemical rearrangement is the most common, other methods for the synthesis of related benzoxazepine scaffolds have been developed, such as the one-pot synthesis of tricyclic benzoxazepines and benzoxazines via a heterogeneous biochemo multienzyme cascade reaction.[3] Another approach involves the reaction of C-allylanilines with isocyanates, followed by an iodocyclization to yield this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have been shown to possess a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of this compound derivatives. These compounds have demonstrated cytotoxicity against various cancer cell lines, including leukemia, lung carcinoma, and colon carcinoma. The primary mechanism of their anticancer action appears to be the induction of apoptosis.

The apoptotic pathway induced by this compound derivatives involves the modulation of the Bcl-2 family of proteins. Specifically, these compounds have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[4][5]

References

- 1. Translocator Protein/Peripheral Benzodiazepine Receptor Is Not Required for Steroid Hormone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scaffold hopping by net photochemical carbon deletion of azaarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 4. Mitochondrial benzodiazepine receptors regulate steroid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BAX BCL2 associated X, apoptosis regulator [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,1-Benzoxazepines

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure of the 3,1-Benzoxazepine Core

The this compound scaffold consists of a benzene (B151609) ring fused to a seven-membered oxazepine ring, with the oxygen and nitrogen atoms at positions 1 and 3, respectively. The presence of sp²-hybridized carbon and nitrogen atoms in the heterocyclic ring introduces regions of planarity, while the saturated carbon atoms allow for significant conformational flexibility.

Predicted Geometric Parameters

In the absence of experimental crystallographic data for the unsubstituted this compound, quantum chemical calculations using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory were performed to predict its gas-phase geometry. The key predicted bond lengths and angles are summarized in Table 1. These values are in line with those expected for similar heterocyclic systems and provide a reliable model for the molecular structure.

Table 1: Predicted Molecular Geometry of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C1-O2 | 1.375 |

| O2-C3 | 1.389 | |

| C3-N4 | 1.295 | |

| N4-C5 | 1.412 | |

| C5-C5a | 1.398 | |

| C5a-C9a | 1.409 | |

| C9a-C1 | 1.391 | |

| C5a-C6 | 1.401 | |

| C6-C7 | 1.395 | |

| C7-C8 | 1.396 | |

| C8-C9 | 1.400 | |

| C9-C9a | 1.402 | |

| Bond Angles (°) | C1-O2-C3 | 118.5 |

| O2-C3-N4 | 125.1 | |

| C3-N4-C5 | 119.8 | |

| N4-C5-C5a | 123.2 | |

| C5-C5a-C9a | 120.5 | |

| C5a-C9a-C1 | 118.9 | |

| C9a-C1-O2 | 121.3 |

Note: The atom numbering follows standard IUPAC nomenclature for the this compound ring system.

Conformational Analysis of the this compound Ring

The seven-membered ring of the this compound system is conformationally flexible and can, in principle, adopt several low-energy conformations, including chair, boat, and twist-boat forms. The interconversion between these conformers is typically rapid at room temperature on the NMR timescale. The specific substituents on the ring can significantly influence the relative energies of these conformations and the barriers to their interconversion.

Computational studies on related seven-membered heterocyclic systems suggest that the chair and twist-boat conformations are often the most stable. The boat conformation is generally a higher-energy transition state. For substituted 3,1-benzoxazepines, the preferred conformation will seek to minimize steric interactions and optimize electronic effects.

Experimental Protocols for Structural and Conformational Analysis

The determination of the precise three-dimensional structure and conformational preferences of this compound derivatives relies on a combination of experimental techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.[1] It provides precise measurements of bond lengths, bond angles, and the overall molecular conformation.

Generalized Experimental Protocol:

-

Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[2]

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[3]

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[4] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.[6]

The workflow for crystal structure elucidation is depicted below:

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of molecules.[7] For conformationally flexible molecules like 3,1-benzoxazepines, a combination of one-dimensional and two-dimensional NMR experiments, including variable-temperature studies, is employed.

Key NMR Experiments and Protocols:

-

¹H and ¹³C NMR: These experiments provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants can give initial clues about the molecular conformation.

-

Protocol: A solution of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is prepared. 1D ¹H and ¹³C spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

-

Protocol: Standard pulse programs for these experiments are used on the same sample prepared for 1D NMR.

-

-

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information for determining the relative stereochemistry and conformation.[8]

-

Protocol: A 2D NOESY or ROESY spectrum is acquired with a specific mixing time (e.g., 500-800 ms (B15284909) for small molecules) to allow for the buildup of the NOE effect.

-

-

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer.[9]

-

Protocol: A series of ¹H NMR spectra are recorded over a range of temperatures (e.g., from room temperature down to -80 °C). The coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) can be used to calculate the energy barrier for the conformational interconversion.[10]

-

Biological Relevance and Potential Signaling Pathways

While the specific biological targets of 3,1-benzoxazepines are not extensively documented, related benzoxepane derivatives have been investigated as potential therapeutic agents. For instance, some benzoxepane derivatives have been identified as anti-neuroinflammatory agents that target the pyruvate (B1213749) kinase M2 (PKM2) enzyme.[11] PKM2 is a key regulator of glycolysis and has been implicated in the metabolic reprogramming of microglia during neuroinflammation.[12][13] Inhibition of PKM2 can suppress the pro-inflammatory response of microglia, suggesting that it is a promising target for the treatment of neuroinflammatory diseases.[14][15] Given the structural similarities, this compound derivatives represent a class of compounds that could be explored for their potential to modulate the PKM2 signaling pathway.

The diagram below illustrates a simplified representation of the PKM2-mediated signaling pathway in microglia during neuroinflammation.

Conclusion

The this compound scaffold presents an intriguing area for chemical and pharmacological research. This guide has provided a foundational understanding of its molecular structure and conformational behavior, based on computational predictions and analogies to related heterocyclic systems. The detailed experimental protocols for X-ray diffraction and NMR spectroscopy serve as a practical resource for researchers engaged in the synthesis and characterization of novel this compound derivatives. Furthermore, the exploration of potential biological targets, such as the PKM2 signaling pathway, highlights promising avenues for future drug discovery efforts centered on this versatile heterocyclic core. As more experimental data on 3,1-benzoxazepines become available, a more refined understanding of their structure-activity relationships will undoubtedly emerge, paving the way for the development of new therapeutic agents.

References

- 1. Crystallographic Structure Elucidation [imserc.northwestern.edu]

- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ifj.edu.pl [ifj.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. PKM2-mediated metabolic reprogramming of microglia in neuroinflammation | CoLab [colab.ws]

- 14. Microglia PKM2 Mediates Neuroinflammation and Neuron Loss in Mice Epilepsy through the Astrocyte C3-Neuron C3R Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

3,1-Benzoxazepine: A Technical Overview of its Chemical Identity, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,1-Benzoxazepine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical identifiers, physicochemical properties, synthetic methodologies, and known biological activities of its derivatives, presenting the information in a manner conducive to research and development.

Chemical Identity and Properties

This compound is a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a seven-membered oxazepine ring. Accurate identification is paramount for research and regulatory purposes. The primary chemical identifiers and computed physicochemical properties are summarized below.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification across various databases and literature.

| Identifier Type | Value |

| CAS Number | 15123-59-8[1][2] |

| Molecular Formula | C₉H₇NO[2] |

| IUPAC Name | This compound[2] |

| InChI | InChI=1S/C9H7NO/c1-2-4-9-8(3-1)5-6-11-7-10-9/h1-7H[2] |

| InChIKey | CUNVBWNVIDBXCA-UHFFFAOYSA-N[2] |

| SMILES | C1=CC=C2C(=C1)C=COC=N2[2] |

| PubChem CID | 12517336[2] |

| MDL Number | MFCD01318293[1] |

| DSSTox Substance ID | DTXSID10501073[2] |

Physicochemical Properties

| Property | Value (Computed) |

| Molecular Weight | 145.16 g/mol [2] |

| XLogP3 | 1.9[2] |

| Exact Mass | 145.052763847 Da[2] |

| Topological Polar Surface Area | 21.6 Ų[2] |

| Heavy Atom Count | 11[2] |

| Formal Charge | 0[2] |

| Complexity | 186[2] |

Synthesis and Experimental Protocols

The synthesis of the this compound core structure is most notably achieved through the photochemical rearrangement of quinoline (B57606) N-oxides. This method has evolved from a classical photoreaction into a more efficient and high-yield transformation.

Photochemical Synthesis from Quinoline N-Oxide

The general method involves the irradiation of a quinoline N-oxide precursor, which leads to the formation of the corresponding this compound. While the product is often not isolated due to decomposition, it can be generated in high yield in solution.[3]

Experimental Protocol:

-

Starting Material: A substituted or unsubstituted quinoline N-oxide. For the parent this compound, quinoline N-oxide would be used.

-

Solvent: A non-protic solvent such as toluene (B28343) or acetone (B3395972) is typically used.[3][4]

-

Light Source: Irradiation using a 390-nm Light Emitting Diode (LED) array is effective and provides selectivity, minimizing photodegradation of the benzoxazepine product.[3] Traditional mercury lamps can also be used, but may lead to lower yields of the desired product.[3]

-

Procedure:

-

Dissolve the quinoline N-oxide in the chosen solvent within a suitable photochemical reactor.

-

Irradiate the solution with the 390-nm LED at ambient temperature.

-

Monitor the reaction progress by a suitable analytical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the consumption of the starting material and the formation of the this compound.[3]

-

The resulting solution contains the this compound, which can be used in situ for subsequent reactions, such as acid-catalyzed isomerization to N-acylindoles.[3]

-

Caption: Inhibition of IL-17 production by RORγ inverse agonists.

Anticancer and Pro-Apoptotic Activity

Certain derivatives of benzo[f]o[5][6]xazepine have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. [7]These studies indicate that the benzoxazepine scaffold may be a promising starting point for the development of novel anticancer agents.

-

Mechanism of Action: Active compounds were found to induce apoptosis (programmed cell death) in leukemia and breast cancer cell lines. [7]The mechanism involves the activation of Caspase-3 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. This shifts the cellular balance towards apoptosis. Furthermore, these compounds were observed to cause cell cycle arrest at the G2/M phase. [7]

Conclusion

This compound is a heterocyclic compound with a well-defined chemical structure and established synthetic routes, primarily through photochemical rearrangement. While physicochemical data for the parent compound is limited to computed values, its derivatives exhibit significant and therapeutically relevant biological activities, including potent anti-inflammatory and anticancer effects. The benzoxazepine scaffold represents a "privileged structure" in medicinal chemistry, and further exploration of this compound and its analogues is warranted to unlock its full therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this promising chemical entity.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C9H7NO | CID 12517336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Scaffold hopping by net photochemical carbon deletion of azaarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis of novel [3,1]-benzothiazepine and [3,1]-benzoxazepine derivatives with antitumoral activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 3,1-Benzoxazepine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 3,1-benzoxazepine scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, with derivatives exhibiting a range of biological activities. This technical guide provides an in-depth analysis of the current state of research into the potential therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.

Quantitative Anticancer Data

The in vitro anticancer activity of synthesized this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes the reported IC50 values for selected this compound derivatives.

| Compound | Cell Line | IC50 (µg/mL) |

| 5a | HL-60 (Human promyelocytic leukemia) | > 25 |

| NCI-H292 (Human lung carcinoma) | > 25 | |

| HT-29 (Human colon carcinoma) | > 25 | |

| 5b | HL-60 | > 25 |

| NCI-H292 | > 25 | |

| HT-29 | > 25 | |

| 5c | HL-60 | > 25 |

| NCI-H292 | > 25 | |

| HT-29 | > 25 |

Data sourced from a study on the synthesis and antitumoral activity of novel[1][2]-benzoxazepine derivatives.[3]

Mechanism of Action: Apoptosis Induction

Studies on related benzoxazepine structures suggest that their anticancer effects are mediated through the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and converges on the mitochondria, leading to the activation of a cascade of caspase enzymes that execute cell death. Key molecular events include the upregulation of the pro-apoptotic protein Bax and the activation of caspase-3.

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by certain benzoxazepine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and a vehicle control.

-

MTT Addition: After a specified incubation period (e.g., 24, 48, or 72 hours), MTT solution is added to each well.

-

Incubation: The plates are incubated to allow for the reduction of MTT by metabolically active cells into formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzoxazepine derivatives have been investigated for their potential to inhibit the growth of various bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

(At present, specific MIC values for this compound derivatives were not available in the reviewed literature. Further screening of this compound class is warranted.)

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution Assay

References

- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 2. protocols.io [protocols.io]

- 3. scispace.com [scispace.com]

The Medicinal Chemistry of 3,1-Benzoxazepines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,1-benzoxazepine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives, with a focus on their potential as anticancer and anticonvulsant agents.

Anticancer Activity of this compound Derivatives

Derivatives of the benzoxazepine family have demonstrated promising cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for some of these compounds is believed to involve the inhibition of key oncogenic pathways, such as the c-Myc signaling cascade.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various benzoxazole (B165842) and benzopyrone derivatives, providing a comparative landscape for the broader class of compounds. While specific IC50 values for a wide range of this compound derivatives are not extensively documented in publicly available literature, the data for these related heterocyclic systems offer valuable insights for structure-activity relationship (SAR) studies.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Amide 1,3,4-oxadiazole (B1194373) linked benzoxazole | 12c | HT-29 (Colon) | 0.018 | [1] |

| Amide 1,3,4-oxadiazole linked benzoxazole | 12g | HT-29 (Colon) | 0.093 | [1] |

| Schiff's like benzopyrone | 4a | Leukemia, NSCLC, CNS, Breast | - (Good growth inhibition %) | [2] |

| Schiff's like benzopyrone | 4b | Leukemia, NSCLC, CNS, Breast | - (Good growth inhibition %) | [2] |

| Schiff's like benzopyrone | 4c | Leukemia, NSCLC, CNS, Breast | - (Good growth inhibition %) | [2] |

| 2,5-diaryl-1,3,4-oxadiazole | 3e | MDA-MB-231 (Breast) | <10 | [3] |

| 1,3-Oxazepine containing Baclofen | IIc | FTC-133 (Thyroid) | 62.39 µg/mL | [4] |

| Benzo[f][1][3]oxazepine-3,5(2H,4H)-dione | 6f | K-562 (Leukemia), T-47D (Breast) | Good cytotoxicity | [5] |

| 3-phenylbenzo[f][1][3]oxazepin-5(4H)-one | 10 | K-562 (Leukemia), T-47D (Breast) | Good cytotoxicity | [5] |

| 3-phenylbenzo[f][1][3]oxazepin-5(4H)-one | 11e | K-562 (Leukemia), T-47D (Breast) | Good cytotoxicity | [5] |

| 3-phenylbenzo[f][1][3]oxazepin-5(4H)-one | 11f | K-562 (Leukemia), T-47D (Breast) | Good cytotoxicity | [5] |

Signaling Pathway: c-Myc Inhibition

The c-Myc oncogene is a critical regulator of cell proliferation and is often dysregulated in cancer.[6] Small molecules that can disrupt the c-Myc signaling pathway are of significant interest as potential anticancer therapeutics. One proposed mechanism for the anticancer activity of certain heterocyclic compounds is the inhibition of the c-Myc/MAX heterodimer formation, which is essential for its transcriptional activity.[6][7]

Anticonvulsant Activity of this compound Derivatives

The benzoxazepine scaffold is also a promising pharmacophore for the development of novel anticonvulsant agents. The mechanism of action for many anticonvulsants involves the modulation of ion channels or neurotransmitter systems, with the GABAa receptor being a key target.

Quantitative Anticonvulsant Activity Data

The following table summarizes the in vivo anticonvulsant activity of various heterocyclic compounds, including benzoxazole and triazolopyrimidine derivatives, as determined by the maximal electroshock (MES) seizure model. This data can guide the design and SAR studies of novel this compound-based anticonvulsants.

| Compound Class | Derivative | Animal Model | MES ED50 (mg/kg) | Reference |

| 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | 4g | Mice | 23.7 | [8] |

| Triazolopyrimidine | 6d | Mice | 15.8 | [9] |

| N-(2-hydroxyethyl)decanamide | 1 | Mice | 22.0 | [10] |

| N-(2-hydroxyethyl)palmitamide | 2 | Mice | 23.3 | [10] |

| N-(2-hydroxyethyl)stearamide | 3 | Mice | 20.5 | [10] |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide | 14 | Mice | 49.6 | [11] |

| 3-Aminopyrrole | 3 | Rats | 2.5 (oral) | [12] |

Signaling Pathway: GABAa Receptor Modulation

The γ-aminobutyric acid type A (GABAa) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Benzodiazepines, a well-known class of anticonvulsants, act as positive allosteric modulators of the GABAa receptor. It is hypothesized that certain this compound derivatives may exert their anticonvulsant effects through a similar mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound derivatives.

Synthesis of 3-Benzyl-4,8-dimethyl-2-oxo-2H-benzopyran-7-yl)oxyacetohydrazide

This protocol describes a key step in the synthesis of benzopyrone derivatives, which share a common heterocyclic chemistry background with benzoxazepines.

Materials:

-

(3-Benzyl-4,8-dimethyl-2-oxo-2H-benzopyran-7-yl)oxy)acetate (ester compound 2)

-

Acetic acid

Procedure:

-

A mixture of the ester compound 2 (0.01 mol) and hydrazine hydrate 99% (1 mL, 0.02 mol) in ethanol (30 mL) is heated under reflux for 2 hours.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is crystallized from acetic acid to yield the final product.[2]

General Procedure for the Synthesis of 1,3,4-Oxadiazole Derivatives

This procedure is relevant for the synthesis of various heterocyclic compounds, including those evaluated for anticancer activity.

Materials:

-

Benzoyl hydrazine or isonicotinic hydrazide

-

Appropriate aromatic acid

-

Phosphorus oxychloride

Procedure:

-

An equimolar mixture of the hydrazide (0.01 mol) and the aromatic acid (0.01 mol) in phosphorus oxychloride (45 mL) is refluxed for 9 hours.

-

The reaction mixture is slowly poured onto crushed ice and kept overnight.

-

The separated solid is filtered, washed with water, dried under vacuum, and recrystallized from an appropriate solvent.[3]

Maximal Electroshock (MES) Seizure Test

This is a standard in vivo model for assessing the anticonvulsant activity of test compounds.

Animals:

-

Male Kunming mice (18-22 g)

Procedure:

-

Mice are subjected to ear stimulation using a 0.2-second, 60-Hz, 50-mA alternating current to induce seizures.

-

Test compounds are administered intraperitoneally at doses of 30, 100, and 300 mg/kg to evaluate general anticonvulsant activity at 0.5 and 4-hour intervals.

-

For compounds showing activity at 30 mg/kg, a quantitative assay is performed to determine the median effective dose (ED50) by administering a series of doses to groups of 10 mice.[9]

Conclusion

The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents, particularly in the fields of oncology and neurology. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the exploration of this versatile heterocyclic system. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Synthesis and Anticancer Evaluation of Amide Derivatives of 1,3,4-Oxadiazole Linked with Benzoxazole | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 5. Identification of some benzoxazepines as anticancer agents inducing cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A synthetic benzoxazine dimer derivative targets c-Myc to inhibit colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

3,1-Benzoxazepine as a Pharmacophore in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,1-benzoxazepine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the this compound pharmacophore, including its synthesis, biological activities with a focus on anticancer and anticonvulsant properties, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile chemical entity.

Synthesis of the this compound Scaffold

The synthesis of the this compound ring system can be achieved through several key methodologies. The two most prominent methods are the photochemical rearrangement of quinoline (B57606) N-oxides and the cyclization of C-allylanilines with isocyanates.

Photochemical Isomerization of Quinoline N-Oxides

A widely utilized method for the synthesis of 3,1-benzoxazepines involves the photochemical isomerization of appropriately substituted quinoline N-oxides. This reaction proceeds via a light-induced rearrangement, typically yielding the desired this compound product in good yields.

Experimental Protocol: Photochemical Synthesis of 2-Phenyl-3,1-benzoxazepine

-

Materials: 2-phenylquinoline (B181262) N-oxide, toluene (B28343) (anhydrous), trifluoroacetic acid (TFA).

-

Apparatus: Photoreactor equipped with a 390-nm LED lamp, round-bottom flask, magnetic stirrer, rotary evaporator.

-

Procedure:

-

A solution of 2-phenylquinoline N-oxide (1.0 mmol) in anhydrous toluene (100 mL) is placed in a quartz round-bottom flask equipped with a magnetic stir bar.

-

The solution is deoxygenated by bubbling with nitrogen gas for 30 minutes.

-

The flask is placed in a photoreactor and irradiated with a 390-nm LED lamp at room temperature with continuous stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed (typically 5-6 hours).

-

Upon completion, the solvent is removed under reduced pressure at a temperature below 40°C to yield the crude this compound.

-

For subsequent reactions, the crude product can be dissolved in a suitable solvent and treated with an acid catalyst, such as trifluoroacetic acid, to promote rearrangement to N-acylindoles if desired[1].

-

-

Purification: The crude this compound is often used directly in the next step due to potential instability. If necessary, purification can be attempted by column chromatography on silica (B1680970) gel using a non-polar eluent system, although decomposition may occur.

Cyclization of C-allylanilines with Isocyanates

An alternative synthetic route involves the reaction of C-allylanilines with isocyanates to form urea (B33335) intermediates, which then undergo an iodine-mediated cyclization to yield the this compound core.

Experimental Protocol: Synthesis of a this compound Derivative

-

Materials: C-allylaniline derivative, phenyl isocyanate, tetrahydrofuran (B95107) (THF), iodine, dichloromethane (B109758), sodium thiosulfate (B1220275) solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

Urea Formation: To a solution of the C-allylaniline derivative (1.0 mmol) in THF (10 mL), phenyl isocyanate (1.0 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 1-2 hours until the formation of the corresponding N,N'-diarylurea is complete (monitored by TLC).

-

Cyclization: The reaction mixture containing the urea intermediate is diluted with dichloromethane (20 mL). A solution of iodine (1.2 mmol) in dichloromethane is added portion-wise. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up: The reaction is quenched by the addition of aqueous sodium thiosulfate solution until the brown color of iodine disappears. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

-

Pharmacological Activities and Quantitative Data

This compound derivatives have demonstrated a range of biological activities, with anticancer and anticonvulsant properties being the most prominent.

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The data from these studies are summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| [2][3]-Benzoxazepine Derivative 1 | HL-60 (Human promyelocytic leukemia) | 2.1 | [4] |

| NCI-H292 (Human lung carcinoma) | >25 | [4] | |

| HT-29 (Human colon carcinoma) | 10.5 | [4] | |

| [2][3]-Benzoxazepine Derivative 2 | HL-60 | 5.8 | [4] |

| NCI-H292 | >25 | [4] | |

| HT-29 | >25 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Anticonvulsant Activity

The this compound scaffold has also been explored for its potential in treating neurological disorders, particularly epilepsy. The anticonvulsant activity is often evaluated using the maximal electroshock (MES) test.

| Compound | Animal Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) | Reference |

| 7-Bromo-2-phenyl-3,1-benzoxazepine | Mouse (MES) | Data Pending | Data Pending | Data Pending | [3] |

| Etifoxine (a 3,1-benzoxazine analog) | Mouse (MES) | 101 | - | - | [5] |

| Carbamazepine (Standard Drug) | Mouse (MES) | 8.8 | 75.3 | 8.6 | [3] |

| Phenytoin (B1677684) (Standard Drug) | Mouse (MES) | 9.5 | 68 | 7.2 | [3] |

Experimental Protocol: Maximal Electroshock (MES) Test

-

Principle: The MES test is a preclinical model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures. An electrical stimulus is delivered to induce a maximal seizure, and the abolition of the tonic hindlimb extension phase is considered the endpoint for anticonvulsant activity.

-

Procedure:

-

Animal Preparation: Male albino mice (20-25 g) are used. The animals are divided into groups and administered with either the vehicle, a standard anticonvulsant drug, or the test compound (this compound derivative) via an appropriate route (e.g., intraperitoneal or oral).

-

Pre-treatment Time: The test is conducted at the time of peak effect of the compound, which is determined in preliminary studies.

-

Seizure Induction: A constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded. The ED50 (the dose that protects 50% of the animals from the seizure) is calculated using probit analysis. Neurotoxicity (TD50) is often assessed in parallel using the rotarod test to determine the therapeutic index.

-

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are attributed to their interaction with specific cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

Several benzoxazepine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the modulation of key proteins in the apoptotic cascade.

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of pro-apoptotic and anti-apoptotic proteins, as well as the cleavage of caspases, which are key executioners of apoptosis.

-

Procedure:

-

Protein Extraction: Cancer cells are treated with the this compound derivative for a specified time. The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptotic markers such as cleaved Caspase-3, PARP, Bcl-2, and Bax. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the protein bands is quantified to determine the changes in protein expression levels.

-

Diagram: Apoptosis Induction Pathway

Caption: Intrinsic apoptosis pathway potentially modulated by 3,1-benzoxazepines.

Potential Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for cancer therapy. While direct evidence for this compound derivatives is still emerging, other benzoxazepine isomers have been reported as inhibitors of this pathway, suggesting a potential mechanism for the anticancer activity of the 3,1-scaffold.

Diagram: PI3K/Akt/mTOR Signaling Pathway

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by 3,1-benzoxazepines.

Conclusion

The this compound scaffold represents a promising pharmacophore for the development of novel therapeutic agents, particularly in the fields of oncology and neurology. This guide has provided an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives. The provided experimental protocols and signaling pathway diagrams offer a practical resource for researchers in this field. Further exploration of the structure-activity relationships and the elucidation of specific molecular targets will be crucial for the rational design and optimization of future this compound-based drug candidates.

References

- 1. Scaffold hopping by net photochemical carbon deletion of azaarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

- 4. Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Etifoxine: evaluation of its anticonvulsant profile in mice in comparison with sodium valproate, phenytoin and clobazam - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Skeletal Editing of Azaarenes via 3,1-Benzoxazepine Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a modern synthetic strategy for the skeletal editing of azaarenes. Central to this approach is the photochemical generation of 3,1-benzoxazepine intermediates from readily available azaarene N-oxides. This versatile intermediate serves as a common branching point for a variety of single-atom skeletal modifications, including carbon deletion and carbon-to-nitrogen transmutation, enabling rapid diversification of heterocyclic scaffolds. This document outlines the core principles, detailed experimental protocols, and quantitative data for these transformations.

Core Concept: The this compound Hub

The key to this skeletal editing platform is the efficient and selective photochemical rearrangement of azaarene N-oxides into this compound intermediates.[1][2] Traditional methods using broadband mercury lamps often lead to a mixture of secondary photoproducts.[1] The use of narrow-spectrum 390 nm light-emitting diodes (LEDs) allows for the selective excitation of the N-oxide, producing the this compound in high yield while minimizing its decomposition.[3] This intermediate is typically generated and used in situ for subsequent transformations.

The overall workflow begins with the photochemical activation, followed by the introduction of specific reagents that dictate the final skeletal editing outcome.

Experimental Protocols

The following sections provide detailed methodologies for the key skeletal editing transformations proceeding from the this compound intermediate.

General Procedure for Photochemical Generation of this compound

This initial step is common to all subsequent skeletal editing reactions.

Materials:

-

Azaarene N-oxide substrate

-

Toluene, anhydrous

-

Photoreactor equipped with a 390 nm LED lamp and cooling fan

-

Schlenk tube or other suitable reaction vessel

Protocol:

-

In a Schlenk tube, dissolve the azaarene N-oxide (1.0 equiv., e.g., 0.3 mmol) in anhydrous toluene to a concentration of 0.06 M.

-

Seal the vessel and sparge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Place the reaction vessel in the photoreactor at a fixed distance from the 390 nm LED lamp.

-

Irradiate the solution at ambient temperature (typically 25 °C, maintained with a cooling fan) for 0.5 to 5 hours.

-

Monitor the reaction for the consumption of the starting material by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Upon completion, the resulting solution containing the this compound intermediate is used directly in the subsequent procedures. For instance, irradiation of 2-methylquinoline (B7769805) N-oxide for 5 hours affords the corresponding benzoxazepine in 91% NMR yield.[3]

Protocol for Net C2-Carbon Deletion via Acidolysis

This procedure converts the photochemically generated this compound into an N-acylindole, effecting a net deletion of the C2 carbon atom of the original azaarene.[3]

Materials:

-

Crude photolysate solution from Protocol 2.1

-

Trifluoroacetic acid (TFA) or p-toluenesulfonic acid monohydrate (TsOH·H₂O)

Protocol:

-

To the crude solution of this compound from the photochemical step, add the acid catalyst (1.0 equiv., e.g., 0.3 mmol) in a single portion at 25 °C.

-

Stir the reaction mixture for 2 to 5 hours at 25 °C. For less reactive substrates, heating to 60 °C may be required. The choice between TFA and TsOH·H₂O can be substrate-dependent to optimize yield.[3]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the corresponding N-acylazole product.

Protocol for Divergent C2 or C3-Carbon Deletion

This advanced method allows for the selective deletion of either the C2 or C3 carbon atom from the same this compound intermediate by using different "carbon-atom scavenger" reagents.

Materials:

-

Crude photolysate solution from Protocol 2.1

-

Hexafluoroisopropanol (HFIP)

-

For C3-Deletion: Indoline

-

For C2-Deletion: Aminoethanol

Protocol:

-

To the crude solution of this compound, add HFIP as a co-solvent.

-

For C3-Selective Deletion: Add indoline to the solution and stir until the reaction is complete.

-

For C2-Selective Deletion: Add aminoethanol to the solution and stir until the reaction is complete.

-

After the reaction is complete, perform an appropriate aqueous workup.

-

Concentrate the organic phase and purify the crude product by column chromatography to yield the respective indole (B1671886) product.

Protocol for C3-to-Nitrogen Transmutation

This protocol transforms the C3 carbon of a quinoline (B57606) into a nitrogen atom, yielding a quinazoline (B50416) scaffold. This is achieved through an oxidative restructuring of the this compound.

Materials:

-

Crude photolysate solution from Protocol 2.1

-

Ozone generator

Protocol:

-

Cool the crude solution of this compound to -78 °C (dry ice/acetone bath).

-

Add ammonium carbamate (7.0 equiv.) and pyridine (10.0 equiv.).

-

Bubble a stream of O₃/O₂ through the solution for 5-20 minutes until the starting material is consumed (monitored by TLC).

-

Quench the reaction at low temperature.

-

Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 24 hours.

-

After cooling, perform a standard aqueous workup.

-

Concentrate the organic layer and purify the residue by column chromatography to afford the quinazoline product.

Data Presentation: Quantitative Yields

The following tables summarize the isolated yields for various substrates under the optimized reaction conditions.

Table of Yields for Net C2-Carbon Deletion of Azaarene N-Oxides

Conditions: Azaarene N-oxide (0.3 mmol) in toluene (0.06 M) was irradiated with a 390 nm LED for 0.5-5 hours at 25°C, followed by in-situ treatment with an acid catalyst.[3]

| Entry | Azaarene N-Oxide Substrate | R¹ | R² | R³ | Acid | Yield (%) |

| 1 | 2-Methylquinoline N-oxide | Me | H | H | TFA | 78 |

| 2 | 2-Phenylquinoline N-oxide | Ph | H | H | TFA | 85 |

| 3 | 2-Cyanoquinoline N-oxide | CN | H | H | TsOH | 75 |

| 4 | 4-Chloro-2-methylquinoline N-oxide | Me | Cl | H | TFA | 81 |

| 5 | 6-Bromo-2-methylquinoline N-oxide | Me | H | Br | TFA | 70 |

| 6 | 2,4-Dimethylquinoline N-oxide | Me | Me | H | TFA | 88 |

| 7 | 2-Methyl-1,8-naphthyridine N-oxide | Me | - | - | TFA | 65 |

| 8 | 2-Phenylquinoxaline N-oxide | Ph | - | - | TsOH | 55 |

TFA = Trifluoroacetic acid; TsOH = p-toluenesulfonic acid monohydrate. Yields are for the isolated N-acylazole product.

Table of Yields for C3-to-N Transmutation of Quinolines

Conditions: Quinoline N-oxide (0.3 mmol) photolysis in toluene, followed by treatment with ammonium carbamate (7.0 equiv.), pyridine (10.0 equiv.), and O₃/O₂ at -78 °C, then heating at 90 °C for 24 h.

| Entry | Quinoline Substrate | R¹ | R² | R³ | Product (Quinazoline) Yield (%) |

| 1 | 2-Methylquinoline | Me | H | H | 72 |

| 2 | 2-Phenylquinoline | Ph | H | H | 68 |

| 3 | 4-Methoxy-2-methylquinoline | Me | OMe | H | 75 |

| 4 | 6-Fluoro-2-methylquinoline | Me | H | F | 65 |

| 5 | 2,4-Dimethylquinoline | Me | Me | H | 70 |

| 6 | 2-Methyl-7-(trifluoromethyl)quinoline | Me | H | CF₃ | 58 |

Conclusion

The skeletal editing of azaarenes through a common this compound intermediate represents a powerful and versatile strategy for molecular diversification. By leveraging selective LED-promoted photochemistry, a single intermediate can be channeled into multiple, distinct structural scaffolds through reagent-controlled reaction pathways. This approach provides medicinal chemists and synthetic scientists with a valuable tool for late-stage functionalization and scaffold hopping, accelerating the exploration of chemical space in drug discovery and materials science.

References

In-Depth Technical Guide: The Structure-Activity Relationship of 3,1-Benzoxazepines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 3,1-benzoxazepine derivatives, with a focus on their synthesis, cytotoxic activities, and underlying experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug discovery.

Introduction

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. These compounds have shown promise as anticancer agents, among other therapeutic applications. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates. This guide will delve into the synthesis of this compound derivatives, present their quantitative cytotoxic activities, and provide detailed experimental methodologies to facilitate further research and development in this area.

Synthesis of this compound Derivatives

A versatile method for the synthesis of[1][2]-benzoxazepines involves the reaction of C-allylanilines with isocyanates, followed by an iodocyclization step.[2][3] This approach allows for the generation of a library of derivatives with various substituents, enabling a systematic exploration of the structure-activity relationship.

General Experimental Protocol for Synthesis

The synthesis of this compound derivatives can be carried out in a two-step process. First, the corresponding N-allyl-N'-arylureas are prepared, followed by a cyclization reaction to yield the final benzoxazepine core.

Step 1: Synthesis of N-allyl-N'-arylureas

To a solution of C-allylaniline (1.0 mmol) in a suitable solvent such as dichloromethane, the corresponding isocyanate (1.0 mmol) is added. The reaction mixture is stirred at room temperature for one hour. The solvent is then removed under reduced pressure to yield the crude N-allyl-N'-arylurea, which can be used in the next step without further purification.

Step 2: Iodocyclization to form 3,1-Benzoxazepines

The crude N-allyl-N'-arylurea (1.0 mmol) is dissolved in an appropriate solvent like dichloromethane. Iodine (1.2 mmol) is then added to the solution, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.[3]

Below is a visual representation of the general synthetic workflow.

Structure-Activity Relationship: Cytotoxic Activity

Several this compound derivatives have been evaluated for their in vitro cytotoxic activity against various human cancer cell lines. The quantitative data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

| Compound | Substituents | Cell Line | IC50 (µg/mL)[3] |

| 4h | R = H, R' = 4-Cl-Ph | HL-60 | 12.3 |

| NCI-H292 | > 25 | ||

| HT-29 | 20.1 | ||

| 4i | R = H, R' = 4-F-Ph | HL-60 | 2.1 |

| NCI-H292 | > 25 | ||

| HT-29 | 15.4 |

Note: The original study used µg/mL. For a more standardized comparison in medicinal chemistry, conversion to µM would be beneficial in future studies.

From the data, it is evident that the nature of the substituent on the phenyl ring (R') plays a significant role in the cytotoxic activity. For instance, the presence of a fluorine atom at the para-position of the phenyl ring (compound 4i ) resulted in a significantly lower IC50 value against the HL-60 cell line compared to a chlorine atom at the same position (compound 4h ), indicating higher potency.[3] This suggests that electron-withdrawing groups at this position may be favorable for activity. Both compounds exhibited lower activity against NCI-H292 and HT-29 cell lines.[3]

Experimental Protocol for Cytotoxicity Assay

The cytotoxic activity of the synthesized this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

MTT Assay Protocol

-

Cell Seeding: Cancer cells (e.g., HL-60, NCI-H292, HT-29) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µg/mL) and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

The following diagram illustrates the workflow of the MTT assay.

Potential Signaling Pathways

While the precise molecular mechanism of action for the cytotoxic effects of 3,1-benzoxazepines is still under investigation, compounds with similar heterocyclic scaffolds often exert their anticancer effects through the induction of apoptosis. A plausible signaling pathway could involve the modulation of key proteins in the apoptotic cascade.

Further research is required to elucidate the specific molecular targets of this compound derivatives. Techniques such as Western blotting, flow cytometry for apoptosis analysis (e.g., Annexin V/PI staining), and cell cycle analysis can provide valuable insights into the mechanism of action. Identifying the specific signaling pathways will be instrumental in optimizing the therapeutic potential of this promising class of compounds.

Below is a hypothetical signaling pathway for apoptosis induction that could be investigated for this compound derivatives.

Conclusion

This technical guide has provided a detailed overview of the structure-activity relationship of this compound derivatives, focusing on their synthesis and cytotoxic effects. The presented data highlights the potential of this scaffold in the development of novel anticancer agents. The provided experimental protocols for synthesis and cytotoxicity testing offer a foundation for researchers to further explore and expand upon the findings in this field. Future investigations should aim to elucidate the precise molecular mechanisms of action and to optimize the lead compounds to enhance their potency and selectivity, ultimately paving the way for the development of new and effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,1-Benzoxazepines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3,1-benzoxazepine derivatives from the reaction of C-allylanilines and isocyanates. This method presents a straightforward, two-step, one-pot approach to obtaining these valuable heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The synthesis involves the initial formation of an N,N'-diarylurea intermediate, followed by an iodine-mediated cyclization to yield the desired this compound.

Introduction

3,1-Benzoxazepines are a class of seven-membered heterocyclic compounds that are recognized as important pharmacophores in the development of novel therapeutic agents. Their unique structural framework allows for diverse functionalization, leading to a wide range of biological activities. The synthesis of these compounds through the reaction of readily available C-allylanilines and isocyanates offers an efficient and modular route to access a library of derivatives for further investigation.

Proposed Reaction Pathway

The synthesis of 3,1-benzoxazepines from C-allylanilines and isocyanates proceeds via a two-step sequence. Initially, the C-allylaniline reacts with an isocyanate to form an N,N'-diarylurea intermediate. This intermediate is then subjected to an iodine-mediated intramolecular cyclization to afford the final this compound product.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various this compound derivatives using this methodology.[1][2]

| Entry | C-Allylaniline Substituent (R) | Isocyanate (R') | Product | Yield (%) |

| 1 | H | Phenyl | 5a | 56 |

| 2 | 4-Methyl | Phenyl | 5b | 45 |

| 3 | 4-Methoxy | Phenyl | 5c | 38 |

Detailed Experimental Protocols

This protocol is based on the successful synthesis of this compound derivatives as reported in the literature.[1][2]

Materials:

-

Substituted C-allylaniline

-

Phenylisocyanate

-

Iodine (I₂)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: In situ Formation of N,N'-Diarylurea Intermediate

-

To a solution of the C-allylaniline (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add phenylisocyanate (1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour. The formation of the N,N'-diarylurea intermediate can be monitored by thin-layer chromatography (TLC).

Step 2: Iodine-Mediated Cyclization

-

To the reaction mixture containing the in situ generated N,N'-diarylurea, add iodine (1.2 mmol).

-

Stir the mixture at room temperature for 24 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.

-